

Technical Monograph: Total Synthesis and Structural Validation of ()-4-Hydroxy Tizanidine

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Compound of Interest

Compound Name: Hydroxy tizanidine, (+)-

CAS No.: 125292-31-1

Cat. No.: B1149710

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Executive Summary

Context: Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) is a centrally acting

-adrenergic agonist primarily metabolized by CYP1A2.^[1] The formation of 4-hydroxy tizanidine (specifically the 4-hydroxy-4,5-dihydro-1H-imidazol-2-yl derivative) represents a critical metabolic pathway. Significance: This metabolite exists as a cyclic hemiaminal. Its synthesis is chemically challenging due to the thermodynamic drive toward dehydration (aromatization) to the fully unsaturated imidazole or hydrolysis to the open-chain aldehyde. Access to high-purity (

)-4-hydroxy tizanidine is essential for:

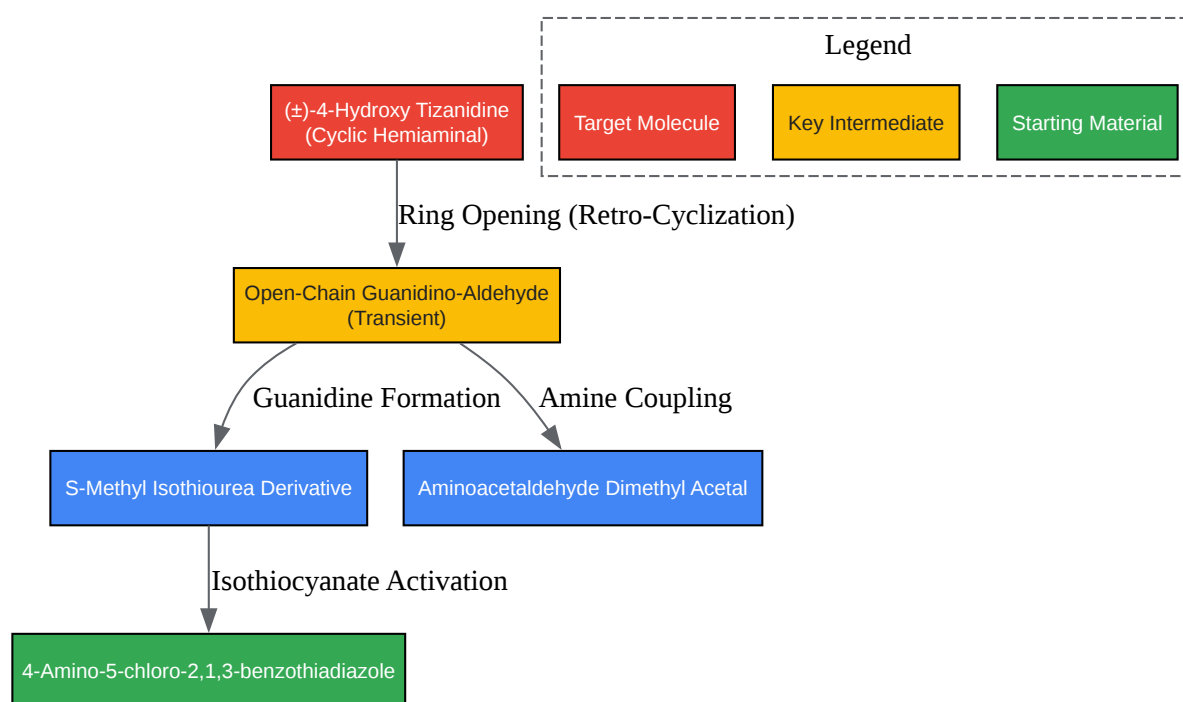
- Metabolic Stability Assays: Validating CYP1A2 kinetics.
- Toxicology: Screening for reactive intermediate toxicity.
- Quality Control: Impurity profiling in API manufacturing.

This guide details a de novo synthetic route designed to trap the hemiaminal intermediate, avoiding the common aromatization pitfall.

Retrosynthetic Analysis

The strategic disconnection relies on the instability of the imidazoline-4-ol ring. A direct oxidation of Tizanidine is non-selective. Therefore, the imidazoline ring is constructed de novo using a masked aldehyde equivalent (acetal) that allows for controlled cyclization under mild acidic conditions.

Logical Disconnection (DOT Diagram)



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Caption: Retrosynthetic fragmentation of 4-hydroxy tizanidine revealing the acetal-based masking strategy.

Experimental Protocol: Total Synthesis

Safety Warning: Thiophosgene and methyl iodide are highly toxic/carcinogenic. All reactions must be performed in a fume hood.

Step 1: Scaffold Activation (Isothiocyanate Formation)

The commercially available 4-amino-5-chloro-2,1,3-benzothiadiazole (1) is converted to the isothiocyanate to activate the amine for coupling.

- Reagents: Thiophosgene (),
, Dichloromethane (DCM), Water.
- Protocol:
 - Dissolve (1) (10.0 mmol) in DCM (50 mL).
 - Add a saturated aqueous solution of (20 mL) as an acid scavenger.
 - Cool to 0°C. Dropwise add Thiophosgene (11.0 mmol).
 - Stir vigorously for 2 hours at RT.
 - Workup: Separate organic layer, dry over , and concentrate in vacuo.
 - Yield: ~90% of 5-chloro-4-isothiocyanato-2,1,3-benzothiadiazole (2).

Step 2: S-Methyl Isothiourea Formation

This step creates a "leaving group" (S-Me) that is more reactive toward amines than the sulfur in a standard thiourea.

- Reagents: Ammonia (gas or solution), Methyl Iodide (MeI), Ethanol.

- Protocol:
 - Treat (2) with ethanolic ammonia to form the thiourea derivative.
 - Dissolve the isolated thiourea (8.0 mmol) in acetone/ethanol (1:1).
 - Add Methyl Iodide (9.0 mmol) and reflux for 3 hours.
 - Workup: Evaporate solvent. The product is the hydroiodide salt of the S-methyl isothiourea (3).
 - Validation: MS (ESI+) m/z ~260 (M+H).

Step 3: Coupling and Controlled Cyclization (The Critical Step)

This reaction couples the scaffold with the acetal and then uses mild acid to unmask the aldehyde, which spontaneously cyclizes to the 4-hydroxy hemiaminal.

- Reagents: Aminoacetaldehyde dimethyl acetal, Isopropanol (IPA), 2N HCl.
- Protocol:
 - Coupling: Suspend (3) (5.0 mmol) in IPA (30 mL). Add Aminoacetaldehyde dimethyl acetal (5.5 mmol) and Triethylamine (10 mmol). Reflux for 6–8 hours until methyl mercaptan () evolution ceases.
 - Intermediate Isolation: Evaporate IPA to yield the guanidino-acetal intermediate.
 - Cyclization: Dissolve the intermediate in THF (20 mL) and add 2N HCl (10 mL).
 - Stir at RT for 1 hour. Crucial: Do not heat. Heating will cause dehydration to the aromatic imidazole.
 - Neutralization: Carefully adjust pH to 7.5 with saturated

- Purification: Extract immediately with Ethyl Acetate. The hemiaminal is polar; if extraction is poor, use preparative HPLC (C18, Water/Acetonitrile gradient).

Characterization & Structural Validation

The (

)-4-hydroxy tizanidine molecule contains a chiral center at C4 of the imidazoline ring. As a hemiaminal, it is in equilibrium with the open-chain aldehyde, but in aprotic solvents (DMSO-

), the cyclic form predominates.

Data Summary Table

Parameter	Value / Observation	Interpretation
Appearance	Pale yellow solid	Typical for benzothiadiazole derivatives.
MS (ESI+)	m/z 270.0 / 272.0 (3:1 ratio)	Consistent with [M+H] ⁺ for .
HPLC Purity	> 96.5% (Area %)	Impurity profile distinct from Tizanidine (RT shift).
Solubility	DMSO, Methanol	Poor stability in acidic water (dehydration risk).

NMR Spectroscopy (Diagnostic Signals)

Solvent: DMSO-

, 400 MHz

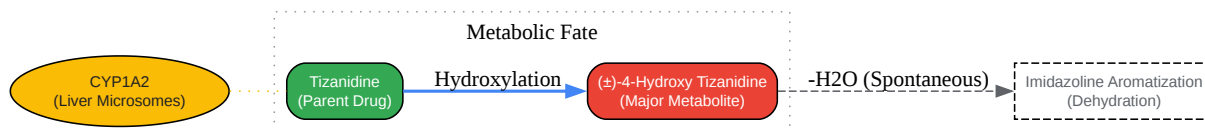
Position	Shift (ppm)	Multiplicity	Integration	Assignment
Benzothiadiazole	7.95, 7.60	Doublets (J=9Hz)	2H	Aromatic protons (H6, H7)
Imidazoline NH	8.40	Broad Singlet	1H	Exchangeable Guanidine NH
C4-H (Chiral)	5.65	Multiplet	1H	Hemiaminal methine (Diagnostic)
C4-OH	6.20	Doublet (J=5Hz)	1H	Hydroxyl proton (exchanges w/ D2O)
C5-H2	3.60, 3.85	Multiplets	2H	Diastereotopic methylene protons

Structural Logic:

- The presence of the 5.65 ppm signal confirms the hybridization of the C4 carbon, distinguishing it from the aromatic imidazole (which would have a proton at ~7.0 ppm and no OH).
- The diastereotopic splitting of the C5 protons confirms the presence of a chiral center at C4.

Metabolic Pathway Visualization

Understanding the biological generation of this molecule validates the synthetic target.



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Caption: CYP1A2-mediated hydroxylation of Tizanidine to the 4-hydroxy metabolite.

References

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Sources

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